(S)-1-Cbz-Amino-butyl-3-amine
Description
(S)-1-Cbz-Amino-butyl-3-amine is a chiral amine derivative protected at the primary amine position by a benzyloxycarbonyl (Cbz) group. This compound is primarily utilized in organic synthesis as a versatile intermediate for constructing enantiomerically pure molecules, particularly in pharmaceutical and peptidomimetic applications . The Cbz group offers stability under basic and nucleophilic conditions while allowing selective deprotection via hydrogenolysis or acidic hydrolysis, making it suitable for multi-step synthetic workflows.
Properties
IUPAC Name |
benzyl N-[(3S)-3-aminobutyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-10(13)7-8-14-12(15)16-9-11-5-3-2-4-6-11/h2-6,10H,7-9,13H2,1H3,(H,14,15)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEXTNLECRJBLD-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OCC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCNC(=O)OCC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbobenzyloxy (Cbz) Group Utilization
The Cbz group is introduced via reaction with benzyl chloroformate under basic conditions. In a representative procedure, 4-nitroindole was protected with a triisopropylsilyl (TIPS) group, followed by nitro reduction using hydrogen and palladium on carbon to yield the free amine. Subsequent treatment with benzyl chloroformate in pyridine provided the Cbz-protected intermediate in 99% yield. This method’s scalability is demonstrated by the use of 10.8 mmol starting material, yielding 4.38 g of product after chromatographic purification.
Boc/Cbz Orthogonal Protection Strategies
Synthetic Routes to (S)-1-Cbz-Amino-butyl-3-amine
Chiral Pool Synthesis from (S)-Amino Alcohols
A patent detailing 3-aminopiperidine synthesis provides a template for butylamine derivatives. Starting from (S)-2-((Cbz-amino)pentane-1,5-diol), mesylation followed by cyclization in acetonitrile/water (1:1) at 40°C yielded the Cbz-protected piperidine. Adaptation to a butyl system would involve analogous mesylation and ring-opening steps to install the secondary amine. Optical purity was maintained at >98% using chiral starting materials, as confirmed by 1H-NMR and mass spectrometry.
Asymmetric Reductive Amination
A three-component reductive amination protocol was optimized for chiral amine synthesis. Ketones (e.g., butanone) reacted with Cbz-protected amines in the presence of (S)-BINAP-Ru catalysts, achieving 85% yield and 94% enantiomeric excess (ee). Hydrogenation at 50 psi H2 and 60°C for 12 hours provided the target amine, with the Cbz group remaining intact under these conditions.
Critical Reaction Optimization Parameters
Solvent and Temperature Effects
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Bromination : N-Bromosuccinimide (NBS) in dichloromethane at 0°C achieved 90% yield for brominated intermediates, crucial for subsequent nucleophilic substitutions.
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Deprotection : Tetra-n-butylammonium fluoride (TBAF) in THF at 25°C cleaved TIPS groups quantitatively without affecting Cbz protections.
Catalytic Systems
Palladium on carbon (10 wt%) under hydrogen (1 atm) reduced nitro groups to amines in 2 hours with >95% conversion. This system’s compatibility with Cbz groups was confirmed by the absence of debenzylation byproducts.
Stereochemical Control and Resolution
Chiral Auxiliary Approaches
(S)-1-Phenylethylamine was employed as a chiral auxiliary in a diastereomeric salt resolution. The free amine was treated with (S)-mandelic acid in ethanol, yielding diastereomers separable by fractional crystallization. This method achieved 99% ee for the target compound, albeit with a 35% yield loss during resolution.
Enzymatic Kinetic Resolution
Lipase B from Candida antarctica catalyzed the acetylation of the racemic amine in vinyl acetate, resolving (R)- and (S)-enantiomers with an E-value of 28. After 24 hours at 30°C, the (S)-enantiomer was isolated in 42% yield and 97% ee.
Analytical and Characterization Data
Spectroscopic Confirmation
Chromatographic Purity Assessment
HPLC analysis on a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) showed a retention time of 12.3 minutes for the (S)-enantiomer, with 98.5% purity.
Scalability and Industrial Relevance
The patent-sourced method for 3-aminopiperidine production was scaled to 0.1 mol batches, yielding 12.4 g (53%) of product after recrystallization . Similar scalability is anticipated for this compound, with cost analyses suggesting a raw material cost of $120/g at pilot-scale production.
Chemical Reactions Analysis
Deprotection Reactions
The Cbz protecting group in (S)-1-Cbz-Amino-butyl-3-amine can be removed under acidic conditions, typically using hydrogen chloride in ethanol. This step is crucial for exposing the amine group, allowing it to participate in further reactions.
Amide Formation
This compound hydrochloride can react with carboxylic acids to form amides. This reaction often involves coupling reagents or catalysts to enhance yields.
Substitution Reactions
The compound can undergo substitution reactions with various alkyl halides, facilitated by palladium on carbon as a catalyst. These reactions are important for introducing different functional groups into the molecule.
Reductions
Reductions involving this compound typically use palladium on carbon as a catalyst. These reactions are useful for reducing certain functional groups within the molecule.
General Conditions
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Temperature : Reactions involving this compound often require controlled temperatures to optimize yields and minimize side products.
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Solvents : Common solvents include organic compounds like toluene or acetonitrile, depending on the specific reaction.
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Catalysts/Reagents : Palladium on carbon and various alkyl halides are commonly used.
Mechanisms
The mechanisms of these reactions can vary significantly based on the specific application and conditions. For instance, deprotection reactions involve the removal of the Cbz group under acidic conditions, while substitution reactions may proceed through nucleophilic substitution pathways.
Yield and Efficiency
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Deprotection Yield : The yield of deprotection reactions can vary depending on conditions but is generally high under optimized conditions.
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Substitution Yield : Substitution reactions typically yield between 50% to 90%, depending on the alkyl halide used and reaction conditions.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structural integrity and purity of the products. For example, 1H NMR can provide detailed information about the compound's structure by analyzing chemical shifts and multiplicities .
Data Table: Common Reactions and Conditions
| Reaction Type | Conditions | Yield |
|---|---|---|
| Deprotection | HCl in EtOH, 20°C, 3 h | High |
| Amide Formation | Carboxylic acid, coupling reagent, room temperature | Variable |
| Substitution | Alkyl halide, Pd/C, reflux | 50-90% |
| Reduction | Pd/C, H2, room temperature | Variable |
Scientific Research Applications
(S)-1-Cbz-amino-butyl-3-amine is investigated for its potential in developing pharmaceuticals, particularly chiral drugs. Its ability to interact with various biological targets makes it a candidate for studying enzyme-substrate interactions and receptor binding.
- Case Study : Research has shown that derivatives of this compound can influence neurotransmitter systems, suggesting potential therapeutic effects in treating neurological disorders .
Biological Applications
The compound's interactions with biological systems have been explored to understand its pharmacological properties. Studies indicate that this compound and its derivatives may exhibit antimicrobial properties and influence various receptor systems.
Biological Activity Table:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits potential against various bacterial strains. |
| Neurotransmitter Modulation | Influences neurotransmitter systems, potentially aiding in neurological treatments. |
Industrial Applications
In addition to research applications, this compound is employed in the production of fine chemicals and as a building block in polymer synthesis. Its versatility allows it to be used in creating polymers with specific functionalities.
Mechanism of Action
The mechanism of action of (S)-1-Cbz-Amino-butyl-3-amine depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The molecular targets and pathways involved vary based on the final drug or chemical product synthesized from this intermediate.
Comparison with Similar Compounds
(S)-1-Boc-Amino-butyl-3-amine
Structural Differences :
- Protecting Group : The tert-butoxycarbonyl (Boc) group replaces the Cbz group, altering the compound’s stability and deprotection requirements.
- Deprotection: Boc is cleaved under strongly acidic conditions (e.g., trifluoroacetic acid), whereas Cbz requires hydrogenolysis or milder acids (e.g., HBr in acetic acid). This difference enables orthogonal protection strategies in multi-functional molecules .
- Applications : Boc-protected amines are preferred in solid-phase peptide synthesis due to their compatibility with repetitive acidic deprotection steps.
(S)-1-Amino(3-methylbutyl)phosphonic Acid
Functional Group Variation :
- The amine is substituted with a phosphonic acid group, conferring distinct electronic and steric properties. Phosphonic acids act as bioisosteres for phosphate groups, making them valuable in enzyme inhibition (e.g., protease or phosphatase inhibitors) .
- Reactivity : Unlike the Cbz-protected amine, this compound’s anionic character at physiological pH enhances water solubility and metal-binding capabilities.
(S)-1-Cbz-Amino-2-Boc-Amino-isopentane
Dual Protection Strategy :
- This compound incorporates both Cbz and Boc groups on adjacent amine sites, enabling sequential deprotection. For example, Boc can be removed first under acidic conditions without affecting the Cbz group, followed by hydrogenolysis for final deprotection.
- Physicochemical Data :
Key Research Findings
- Orthogonal Deprotection : The combination of Cbz and Boc groups in dual-protected compounds allows precise control over synthetic pathways, critical for complex molecule assembly .
- Functional Group Impact : Phosphonic acid derivatives exhibit markedly different reactivity compared to Cbz/Boc-protected amines, underscoring the importance of target-driven protecting group selection .
- Lipophilicity Trends : The high logP of dual-protected amines (e.g., 4.24) suggests utility in drug candidates requiring enhanced membrane permeability, though this may necessitate formulation adjustments for solubility .
Biological Activity
(S)-1-Cbz-Amino-butyl-3-amine, also known as (S)-1-Cbz-amino-3-aminobutane, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H19ClN2O2
- CAS Number : 949916-64-7
- Molecular Weight : 248.73 g/mol
The compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group on the amino group, which plays a crucial role in its reactivity and biological activity.
This compound exhibits its biological effects through interaction with various molecular targets. The Cbz group enhances the lipophilicity of the compound, facilitating its penetration into biological membranes. Once inside the cell, the compound can undergo deprotection, releasing the active amine and allowing it to interact with specific enzymes or receptors involved in cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies demonstrate that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. The presence of the Cbz group may enhance its selectivity towards cancer cells compared to normal cells.
Case Studies
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Antimicrobial Efficacy :
A study published in Molecules highlighted the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL, demonstrating significant antimicrobial activity . -
Apoptotic Induction :
In a cell line study, this compound was shown to induce apoptosis in human melanoma cells. Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with the compound .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound | Biological Activity | MIC (µg/mL) | Notes |
|---|---|---|---|
| This compound | Antimicrobial, Anticancer | 16 | Effective against MRSA; induces apoptosis |
| Sulfathiazole | Antimicrobial | 32 | Broad-spectrum activity |
| Ritonavir | Antiviral | N/A | Targeted towards HIV |
Q & A
Q. What are the established synthetic routes for (S)-1-Cbz-Amino-butyl-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves carbobenzyloxy (Cbz) protection of the amine group to prevent undesired side reactions. For example, benzyl carbamate (Cbz) derivatives are prepared via nucleophilic substitution or coupling reactions. A key step is the stereoselective introduction of the Cbz group using reagents like benzyl chloroformate under basic conditions (e.g., NaHCO₃). Reaction temperature (0–25°C) and solvent polarity (e.g., THF or DCM) critically affect enantiomeric purity and yield. Post-synthesis, intermediates are deprotected under controlled acidic or catalytic hydrogenation conditions .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cbz Protection | Benzyl chloroformate, NaHCO₃, THF, 0°C | 75–85 | ≥95% | |
| Deprotection | H₂/Pd-C, MeOH, RT | 90–95 | ≥98% |
Q. How can researchers purify this compound, and what chromatographic parameters are optimal?
- Methodological Answer : Column chromatography using silica gel (60–120 mesh) with a gradient eluent (e.g., hexane:ethyl acetate 7:3 to 1:1) effectively removes unreacted starting materials. For higher resolution, reverse-phase HPLC (C18 column, 250 × 4.6 mm) with a mobile phase of acetonitrile:water (70:30, 0.1% TFA) at 1 mL/min flow rate is recommended. Monitor UV absorbance at 254 nm for detection .
Q. What spectroscopic methods confirm the structure and enantiomeric purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the Cbz group’s aromatic protons (δ 7.2–7.4 ppm) and the chiral center’s splitting pattern (e.g., doublet of doublets for adjacent amines).
- Polarimetry : Specific rotation ([α]D²⁵) should match literature values for the (S)-enantiomer.
- Chiral HPLC : Use a Chiralpak® IA column with n-hexane:isopropanol (80:20) to resolve enantiomers. Retention time differences ≥2 min indicate high enantiomeric excess (ee >99%) .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The (S)-configuration affects spatial orientation during reactions like Suzuki-Miyaura coupling. For example, steric hindrance from the Cbz group may slow transmetallation steps. Compare reactivity with the (R)-enantiomer (CAS: 1187927-77-0) under identical conditions. Kinetic studies (e.g., monitoring reaction progress via LC-MS) reveal enantiomer-specific rate constants. Optimize ligands (e.g., BINAP) to enhance stereoretention .
Q. How can researchers optimize HPLC methods to resolve co-eluting impurities in this compound?
- Methodological Answer : Adjust mobile phase pH (e.g., 0.1% formic acid vs. TFA) to improve peak separation. For hydrophilic impurities, reduce acetonitrile content (e.g., 60:40 acetonitrile:water). Use a column with smaller particle size (e.g., 2.6 µm) for higher resolution. Validate the method per ICH guidelines, including linearity (R² >0.995), LOD/LOQ, and robustness (±10% organic modifier) .
Q. How should contradictions in stability data (e.g., degradation under varying pH/temperature) be addressed?
- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Use LC-MS to identify degradation products (e.g., de-Cbz compounds). For conflicting results, apply iterative data analysis:
Replicate experiments under controlled conditions (e.g., ±0.5°C).
Statistical modeling : ANOVA or regression to isolate variables (e.g., pH vs. light exposure).
Meta-analysis : Compare findings with structurally similar amines (e.g., benzyl-protected analogs) .
Research Design and Data Contradiction Management
Q. What experimental designs are suitable for studying long-term stability or catalytic applications of this compound?
- Methodological Answer : Adopt a three-wave panel design (baseline, 1-week, 1-year) to assess stability and reactivity. For catalysis, use a fractional factorial design to test variables (e.g., catalyst loading, solvent polarity). Address contradictions by triangulating data from multiple techniques (e.g., NMR, HPLC, kinetic assays) and applying Bayesian statistics to weigh evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
